2-Chloro-4-methyl-7-(trifluoromethyl)quinazoline is a synthetic compound belonging to the quinazoline family, which has garnered attention for its potential applications in medicinal chemistry, particularly as an antitumor agent. Quinazolines are characterized by their bicyclic structure containing a benzene ring fused to a pyrimidine ring, making them versatile scaffolds for drug development.
The compound is synthesized through various chemical pathways involving chlorination and trifluoromethylation reactions. Research articles and patents provide detailed methodologies for its synthesis, characterization, and biological evaluation.
2-Chloro-4-methyl-7-(trifluoromethyl)quinazoline is classified as a heterocyclic organic compound. It exhibits properties typical of quinazoline derivatives, including potential biological activity against various cancer cell lines.
The synthesis of 2-chloro-4-methyl-7-(trifluoromethyl)quinazoline typically involves several steps:
Technical details regarding reaction conditions (temperature, time, solvents) are critical for optimizing yields and ensuring the desired substitution patterns are achieved .
The molecular structure of 2-chloro-4-methyl-7-(trifluoromethyl)quinazoline can be represented as follows:
The structure features:
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data confirm the identity of the compound, providing insights into its structural characteristics. For instance, NMR spectra reveal distinct chemical shifts corresponding to the hydrogen atoms in different environments due to electronegative substituents .
2-Chloro-4-methyl-7-(trifluoromethyl)quinazoline participates in various chemical reactions:
Technical details about these reactions include optimal conditions (temperature, solvent choice) and yields.
The mechanism of action of 2-chloro-4-methyl-7-(trifluoromethyl)quinazoline as an antitumor agent involves:
Data from cell viability assays and molecular docking studies support these mechanisms.
Relevant analytical techniques such as High Performance Liquid Chromatography (HPLC) can be employed to assess purity and stability over time .
2-Chloro-4-methyl-7-(trifluoromethyl)quinazoline has several applications in scientific research:
Quinazoline derivatives represent a privileged scaffold in drug discovery due to their structural versatility and broad-spectrum bioactivities. The quinazoline core consists of a fused benzene ring and pyrimidine ring, enabling diverse interactions with biological targets through hydrogen bonding, π-π stacking, and hydrophobic effects [2] [4]. This heterocyclic system serves as the foundation for over 150 naturally occurring alkaloids and numerous synthetic pharmaceuticals with validated clinical applications [2] [9]. The significance of quinazoline derivatives in oncology is exemplified by FDA-approved kinase inhibitors including gefitinib (EGFR inhibitor), afatinib (dual EGFR/HER2 inhibitor), and vandetanib (VEGFR inhibitor) [3] [10]. Beyond anticancer applications, quinazoline derivatives demonstrate potent antimicrobial, antiviral, anti-inflammatory, and antimalarial activities, attributable to their ability to inhibit critical enzymes like thymidylate synthase, dihydrofolate reductase, and protein kinases [4] [7]. Their moderate lipophilicity facilitates blood-brain barrier penetration, expanding therapeutic potential for central nervous system disorders [2].
Table 1: Clinically Approved Quinazoline-Based Therapeutics
Drug Name | Therapeutic Target | Primary Indication | Key Structural Features |
---|---|---|---|
Gefitinib | EGFR tyrosine kinase | Non-small cell lung cancer | Quinazoline C4-anilino substituent |
Erlotinib | EGFR tyrosine kinase | Pancreatic/lung cancer | C6,7-diethoxy substituents |
Afatinib | EGFR/HER2 tyrosine kinases | NSCLC with EGFR mutations | C4-(dimethylamino)crotonamide linker |
Vandetanib | VEGFR/RET/EGFR kinases | Medullary thyroid cancer | C4-anilino with piperidine substitution |
Doxazosin | α1-adrenergic receptor | Hypertension | C4-piperazinyl substituent |
2-Chloro-4-methyl-7-(trifluoromethyl)quinazoline (PubChem CID: 82622882; Molecular Formula: C₁₀H₆ClF₃N₂) exemplifies strategic functionalization of the quinazoline core to optimize pharmacological properties [1]. Each substituent contributes distinct physicochemical and target-binding attributes:
Table 2: Physicochemical Contributions of Substituents in Quinazoline Derivatives
Position | Substituent | Electronic Effect | Steric/Binding Influence | Metabolic Impact |
---|---|---|---|---|
C2 | Chlorine | σₚ = +0.23 (strong EWG) | Facilitates covalent binding | Reduces oxidative dealkylation |
C4 | Methyl | σₚ = -0.17 (moderate EDG) | Enhances hydrophobic stacking | Blocks lactam hydrolysis |
C7 | Trifluoromethyl (CF₃) | σₚ = +0.54 (strong EWG) | Induces conformational rigidity | Increases oxidative stability |
Synthetic accessibility is demonstrated via Niementowski condensation (anthranilic acid derivatives with amides) or chlorination of 4-quinazolinones using POCl₃, PCl₅, or SOCl₂/DMF [4] [9]. The compound’s molecular weight (234.61 g/mol) and calculated LogP (∼2.8) suggest favorable drug-likeness by Lipinski’s criteria.
The strategic incorporation of trifluoromethyl groups into quinazolines emerged in the 1990s as a response to metabolic limitations of early derivatives. Initial quinazoline drugs like methaqualone (sedative-hypnotic) lacked fluorine substituents and exhibited suboptimal pharmacokinetics and off-target effects [4] [9]. The trifluoromethyl group’s introduction addressed these limitations by:
Key milestones include vandetanib (2011 approval), featuring a C7-trifluoromethoxy group for VEGFR inhibition, and erlotinib derivatives with C6-CF₃ substitutions showing enhanced EGFR wild-type/mutant selectivity [6] [10]. Modern developments focus on ortho-CF₃ substitutions at C6/C7 positions to exploit steric constraints in resistant mutant kinases (e.g., T790M EGFR) [5] [10].
Table 3: Evolution of Trifluoromethyl-Substituted Quinazoline Therapeutics
Time Period | Key Compound | Structural Innovation | Therapeutic Advancement |
---|---|---|---|
1980s–1990s | Methaqualone analogs | Non-fluorinated C2,N3-disubstituted | Sedative/hypnotic (limited by toxicity) |
Late 1990s | Early EGFR inhibitors | C6/C7 alkoxy groups | Tumor growth inhibition in vitro |
2000–2010 | Vandetanib (Caprelsa®) | C7-Trifluoromethoxy anilino derivative | Anti-angiogenic activity |
2010–Present | Third-generation TKIs | C6-CF₃ with covalent warheads (e.g., acrylamide) | Activity against T790M EGFR mutants |
Current research explores 2-chloro-4-methyl-7-(trifluoromethyl)quinazoline as a precursor for LSD1 inhibitors via C2-amine derivatization, leveraging the CF₃ group’s role in disrupting cofactor (FAD) binding [5]. The compound’s synthetic versatility positions it as a critical intermediate for next-generation trifluoromethylated kinase inhibitors and epigenetic modulators.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7